N-(4-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-hydroxy-3-methoxybenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-hydroxy-3-methoxybenzyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-hydroxy-3-methoxybenzyl)acetamide involves the inhibition of various signaling pathways involved in cancer cell proliferation and survival. It has been found to inhibit the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer cells. Additionally, it has been shown to activate the p38 MAPK pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-hydroxy-3-methoxybenzyl)acetamide has been found to exhibit various biochemical and physiological effects, including the induction of oxidative stress and DNA damage in cancer cells. It has also been found to inhibit the growth of various pathogenic bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-hydroxy-3-methoxybenzyl)acetamide is its potential therapeutic applications in cancer therapy and antimicrobial therapy. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for the research on N-(4-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-hydroxy-3-methoxybenzyl)acetamide. One potential direction is the development of more efficient synthesis methods to increase the yield of the compound. Another direction is the investigation of the potential use of this compound in combination with other anticancer agents to enhance its therapeutic efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of N-(4-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-hydroxy-3-methoxybenzyl)acetamide involves the reaction of 4-chloroaniline, 4-hydroxy-3-methoxybenzaldehyde, and 2-aminothiophenol in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then purified through recrystallization.
Scientific Research Applications
N-(4-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-hydroxy-3-methoxybenzyl)acetamide has been found to exhibit various biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects. It has been extensively studied for its potential use in cancer therapy, as it has been found to induce apoptosis in cancer cells and inhibit tumor growth.
properties
Product Name |
N-(4-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-hydroxy-3-methoxybenzyl)acetamide |
---|---|
Molecular Formula |
C23H19ClN2O6S |
Molecular Weight |
486.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C23H19ClN2O6S/c1-32-20-12-15(6-11-19(20)27)13-25(17-9-7-16(24)8-10-17)22(28)14-26-23(29)18-4-2-3-5-21(18)33(26,30)31/h2-12,27H,13-14H2,1H3 |
InChI Key |
KIGMTLACFXGEBR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CN(C2=CC=C(C=C2)Cl)C(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)CN(C2=CC=C(C=C2)Cl)C(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.